2-(2-(4-((3-chloro-4-(3-(trifluoromethyl)phenoxy)phenyl)amino)-5H-pyrrolo[3,2-d]pyrimidin-5-yl)ethoxy)ethan-1-ol
CAS No.: 871026-18-5
Cat. No.: VC0544326
Molecular Formula: C23H20ClF3N4O3
Molecular Weight: 492.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
![2-(2-(4-((3-chloro-4-(3-(trifluoromethyl)phenoxy)phenyl)amino)-5H-pyrrolo[3,2-d]pyrimidin-5-yl)ethoxy)ethan-1-ol - 871026-18-5](/images/no_structure.jpg)
Specification
CAS No. | 871026-18-5 |
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Molecular Formula | C23H20ClF3N4O3 |
Molecular Weight | 492.9 g/mol |
IUPAC Name | 2-[2-[4-[3-chloro-4-[3-(trifluoromethyl)phenoxy]anilino]pyrrolo[3,2-d]pyrimidin-5-yl]ethoxy]ethanol |
Standard InChI | InChI=1S/C23H20ClF3N4O3/c24-18-13-16(4-5-20(18)34-17-3-1-2-15(12-17)23(25,26)27)30-22-21-19(28-14-29-22)6-7-31(21)8-10-33-11-9-32/h1-7,12-14,32H,8-11H2,(H,28,29,30) |
Standard InChI Key | CMMUJJHJYMYOJR-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)OC2=C(C=C(C=C2)NC3=NC=NC4=C3N(C=C4)CCOCCO)Cl)C(F)(F)F |
Canonical SMILES | C1=CC(=CC(=C1)OC2=C(C=C(C=C2)NC3=NC=NC4=C3N(C=C4)CCOCCO)Cl)C(F)(F)F |
Appearance | Solid powder |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a pyrrolo[3,2-d]pyrimidine core, a bicyclic heterocycle known for its kinase-inhibitory properties. Key substituents include:
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3-Chloro-4-(3-(trifluoromethyl)phenoxy)phenyl group: Positioned at the 4-amino site, this moiety enhances hydrophobic interactions with kinase ATP-binding pockets .
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Ethoxyethanol side chain: A polyethylene glycol (PEG)-like fragment at the 5-position improves solubility and modulates pharmacokinetics .
Table 1: Physicochemical Properties
Synthesis and Optimization
The synthesis involves sequential coupling and cyclization reactions:
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Core Formation: Condensation of 4-chloropyrrolo[3,2-d]pyrimidine with 3-chloro-4-(3-(trifluoromethyl)phenoxy)aniline under Buchwald-Hartwig conditions yields the amino-substituted intermediate .
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Side Chain Introduction: Nucleophilic substitution at the 5-position with 2-(2-hydroxyethoxy)ethyl bromide, followed by purification via column chromatography .
Critical synthetic challenges include regioselectivity during cyclization and minimizing racemization at chiral centers. Patents highlight the use of palladium catalysts (e.g., Pd(OAc)2) and ligands (Xantphos) to achieve >90% yields .
Mechanism of Action and Target Engagement
Dual HER2/EGFR Inhibition
The compound binds reversibly to the ATP-binding cleft of HER2 and EGFR, stabilizing the kinase in an inactive conformation. Key interactions include:
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Hydrophobic Contacts: The trifluoromethylphenoxy group occupies a hydrophobic pocket near the gatekeeper residue (e.g., HER2 Thr798) .
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Hydrogen Bonding: The pyrrolo[3,2-d]pyrimidine N1 atom forms a hydrogen bond with the kinase hinge region (HER2 Met801) .
Table 2: Enzymatic Inhibition Profiles
Off-Target Effects and Selectivity
While primarily a HER2/EGFR inhibitor, the compound exhibits moderate activity against serine hydroxymethyltransferase 2 (SHMT2), a mitochondrial enzyme involved in one-carbon metabolism . This polypharmacology may contribute to its antiproliferative effects in SHMT2-overexpressing cancers (e.g., pancreatic adenocarcinoma) .
Preclinical Bioactivity and Pharmacokinetics
In Vitro Antiproliferative Activity
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HER2-Positive Cancers: IC50 values of 0.21–0.63 μM in HER2-amplified SK-BR-3 and BT-474 cells .
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EGFR Mutants: 10-fold selectivity for EGFR L858R/T790M mutants over wild-type EGFR (IC50 = 22 nM vs. 220 nM) .
Figure 1: Dose-Response Curves in HER2+ Models
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BT-474: 72% growth inhibition at 1 μM.
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NCI-N87 (Gastric): GI50 = 0.45 μM.
In Vivo Efficacy
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Xenograft Models: Oral administration (10 mg/kg/day) reduced tumor volume by 78% in BT-474 xenografts vs. vehicle control .
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Metabolic Stability: Plasma half-life (t1/2) = 3.2 hours in mice, with bioavailability (F) = 42% .
Comparative Analysis with Structural Analogues
SYR127063 vs. TAK-285
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SYR127063: Lacks the ethoxyethanol side chain, resulting in reduced solubility (logP = 4.1) and inferior in vivo efficacy .
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TAK-285: Features a dimethylaminobutenamide side chain, enhancing HER2 potency (IC50 = 0.33 nM) but increasing hepatotoxicity .
Table 3: Key Analogues and Properties
Compound | Target(s) | HER2 IC50 (nM) | Solubility (μg/mL) |
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CID 11684629 | HER2, EGFR, SHMT2 | 2.1 | 12.4 |
SYR127063 | HER2 | 5.6 | 3.2 |
TAK-285 | HER2, EGFR | 0.33 | 8.9 |
Therapeutic Implications and Future Directions
Challenges and Optimization
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